WJ460

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anti-Metastatic Activity in Breast Cancer

WJ460 has been identified as a lead compound exerting anti-metastatic activity in the nanomolar range in breast cancer cells . It directly interacts with myoferlin (MYOF), a protein that plays a crucial role in breast cancer progression .

Inhibition of Myoferlin

Myoferlin is an emerging oncoprotein associated with low survival in several cancer types. WJ460 is a potent MYOF inhibitor . The inhibition of MYOF by WJ460 reduces breast cancer extravasation into the lung parenchyma, suggesting a promising therapeutic strategy in MYOF-driven cancers .

Triggering Mitophagy

Mitophagy is a type of autophagy where damaged mitochondria are selectively degraded. WJ460 triggers mitophagy, leading to ROS (Reactive Oxygen Species) accumulation, lipid peroxidation, and apoptosis-independent cell death .

Reduction of Ferroptosis Core Regulators

Ferroptosis is a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. WJ460 causes a reduction in the abundance of ferroptosis core regulators, such as the xc- cystine/glutamate transporter and GPX-4 .

Synergistic Effect with Ferroptosis Inducers

There is a reported synergistic effect between ferroptosis inducers, such as erastin and RSL3, and WJ460. This suggests that WJ460 could potentially enhance the effectiveness of these ferroptosis inducers .

Green Chemistry Approaches

WJ460 can be synthesized using green chemistry approaches, which aim to reduce the environmental impact of chemical processes . This includes the utilization of the DES (Deep Eutectic Solvents) and microwave-induced synthesis .

Mécanisme D'action

Target of Action

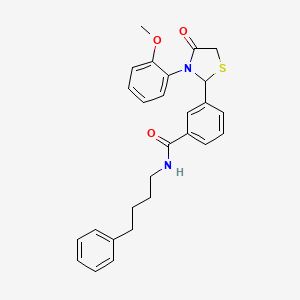

WJ460, also known as 3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide, primarily targets myoferlin (MYOF) . MYOF is a protein that plays a crucial role in several cellular processes, including cell migration and invasion . It is particularly relevant in the context of cancer, where it has been linked to the progression of breast cancer .

Mode of Action

WJ460 interacts directly with MYOF, exerting anti-metastatic activity in the nanomolar range in breast cancer cells . The inhibition of MYOF by WJ460 leads to a reduction in breast cancer cell invasion . This suggests that WJ460 may disrupt the normal function of MYOF, thereby inhibiting the processes that lead to cancer metastasis .

Biochemical Pathways

Given its target, it is likely that wj460 impacts pathways related to cell migration and invasion, which are critical processes in cancer metastasis

Result of Action

The primary result of WJ460’s action is a reduction in breast cancer cell invasion and metastasis . By inhibiting MYOF, WJ460 disrupts the processes that allow cancer cells to invade other tissues and spread throughout the body . This makes WJ460 a promising candidate for the treatment of metastatic cancers .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

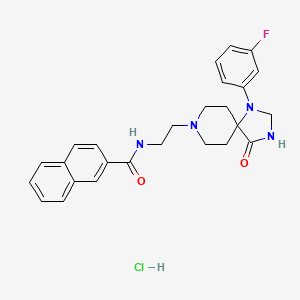

3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSNKHFAOWELSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)-N-(4-phenylbutyl)benzamide | |

Q & A

Q1: What is the mechanism of action of WJ460?

A1: WJ460 is a small molecule inhibitor that directly targets myoferlin (MYOF), a protein involved in membrane fusion and repair, vesicle transport, and potentially tumor progression. [] While the exact binding mechanism remains to be fully elucidated, studies utilizing molecular docking and surface plasmon resonance techniques have shown that a derivative of WJ460 (E4) directly interacts with the C2D domain of MYOF. [] By inhibiting MYOF, WJ460 disrupts these cellular processes, leading to increased sensitivity to radiotherapy in cancer cells. [] Additionally, WJ460 has been shown to induce ferroptosis and mitophagy in pancreatic cancer cells. []

Q2: What is the impact of MYOF inhibition by WJ460 on cancer cells?

A2: Inhibition of MYOF by WJ460 has demonstrated significant anti-tumor effects in various cancer models. For instance, in vitro studies employing colorectal cancer cell lines (HCT116, HT29, LIM, MDST8) revealed that WJ460 treatment enhanced radiosensitivity across all radiation doses tested, particularly at 4 Gy. [] Furthermore, in 3D spheroid models of colorectal cancer, WJ460 significantly impeded tumor growth, even surpassing the efficacy of the standard-of-care drug 5-fluorouracil (5-FU). [] In pancreatic cancer cells, WJ460 effectively inhibited proliferation and migration. [] Additionally, in HTLV-1-infected T-cells, WJ460 treatment hindered infection efficiency by reducing cell adhesion and intracellular levels of the HTLV-1 envelope surface unit (SU), suggesting a role for MYOF in viral entry. []

Q3: Are there any studies exploring the structure-activity relationship (SAR) of WJ460 analogs?

A3: Yes, research has been conducted to develop WJ460 analogs with improved drug-like properties. One study focused on synthesizing 1,5-diaryl-1,2,4-triazole derivatives of WJ460. [] These modifications aimed to address limitations of WJ460, such as poor metabolic stability and water solubility. Among the synthesized analogs, E4 exhibited promising results by directly binding to the MYOF-C2D domain and effectively inhibiting pancreatic cancer cell proliferation and migration. [] Importantly, in silico analysis indicated that E4 possessed approximately 22-fold higher water solubility compared to WJ460, highlighting the successful improvement in drug-like properties. []

Q4: Has WJ460 been evaluated in in vivo models of cancer?

A4: While the provided abstracts do not mention specific in vivo studies using WJ460, one study employed a gastric cancer organoid model to investigate the role of MYOF in oxaliplatin resistance. [] Although not directly utilizing WJ460, the researchers found that knockdown or inhibition of MYOF using WJ460 in gastric cancer cell lines and organoids heightened sensitivity to oxaliplatin. Moreover, it reduced cell growth, spheroid/organoid formation, migration, invasion, and in vivo tumorigenesis. [] These findings suggest the potential therapeutic benefit of targeting MYOF with inhibitors like WJ460 in cancer treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide](/img/structure/B611731.png)

![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)

![(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone](/img/structure/B611743.png)

![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)

![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)

![N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide](/img/structure/B611748.png)